molecular formula C10H14N2O2 B8798302 ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate

ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B8798302
M. Wt: 194.23 g/mol
InChI Key: YAELEFUJMXDMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-6-7(2)12(11-9)8-4-5-8/h6,8H,3-5H2,1-2H3

InChI Key

YAELEFUJMXDMMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of cyclopropylhydrazine (Step 17.2) (4.90 g, 45.1 mmol) in toluene (30 mL) and EtOH (30 mL) was added ethyl 2,4-dioxavalerate (6.34 mL, 45.1 mmol). The reaction mixture was stirred for 1 hr at 100° C., quenched with a saturated aq. NaHCO3 solution, and extracted with EtOAc. The organic layers were combined and washed with a saturated aq. NaHCO3 solution, dried over Na2SO4 and evaporated. The crude material was purified by silica gel column chromatography (hexane/EtOAc 2.5-30%) to afford the title product (3.74 g, 19.26 mmol, 43% yield). tR: 3.84 min (HPLC 1); tR: 0.84 min (LC-MS 2); ESI-MS: 195 [M+H]+ (LC-MS 2); Rf=0.50 (hexane/EtOAc 1:1).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
6.34 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
43%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.